The compound (E)-2-(3,7-dimethylocta-2,6-dien-1-yl)-5-pentylbenzene-1,3-diol, commonly known as cannabigerol, is a natural product primarily found in the Cannabis sativa plant. It belongs to the class of compounds known as cannabinoids, which interact with the endocannabinoid system in humans and other mammals. The molecular structure consists of 21 carbon atoms, 32 hydrogen atoms, and 2 oxygen atoms, contributing to its unique properties and biological activities .
Cannabigerol exhibits several biological activities:
The synthesis of cannabigerol can be achieved through various methods:
Cannabigerol has several applications across different fields:
Interaction studies have focused on how cannabigerol interacts with various receptors in the endocannabinoid system:
Several compounds share structural similarities with cannabigerol. Here are a few notable examples:
| Compound Name | Structural Features | Unique Properties |
|---|---|---|
| Tetrahydrocannabinol | Contains a similar phenolic structure but is psychoactive | Known for its psychoactive effects |
| Cannabidiol | Similar cannabinoid structure but lacks psychoactivity | Exhibits anxiety-reducing properties |
| Delta-8-tetrahydrocannabinol | Isomer of tetrahydrocannabinol with slightly different effects | Less potent psychoactive effects compared to delta-9-tetrahydrocannabinol |
Cannabigerol stands out due to its unique combination of non-psychoactive properties and significant biological activities, making it a valuable compound for research and application in various fields.
The compound (E)-2-(3,7-dimethylocta-2,6-dien-1-yl)-5-pentylbenzene-1,3-diol represents a complex phenolic natural product with precise International Union of Pure and Applied Chemistry nomenclature that reflects its stereochemical configuration and structural features [1] [2]. The systematic name indicates the presence of a benzene-1,3-diol core structure substituted with a pentyl chain at position 5 and a dimethylated octadienyl chain at position 2 [3] [4].
Alternative nomenclature for this compound includes 2-[(2E)-3,7-dimethyl-2,6-octadienyl]-5-pentylbenzene-1,3-diol and 1,3-benzenediol, 2-(3,7-dimethyl-2,6-octadienyl)-5-pentyl-, (E)- [7] [10]. The compound is also systematically referred to as resorcinol, 2-(3,7-dimethyl-2,6-octadienyl)-5-pentyl-, (E)- in certain nomenclature systems [6] [7]. The Chemical Abstracts Service registry number 25654-31-3 provides unambiguous identification of this specific stereoisomer [4] [6].
The molecular formula C₂₁H₃₂O₂ corresponds to a molecular weight of 316.485 daltons, with an exact mass of 316.2402 determined through high-resolution mass spectrometry [25] [26]. The compound exhibits one defined bond stereocenter, specifically the E-configuration of the 2,6-octadienyl chain, while containing no defined atom stereocenters [9] [13].
Isomeric variations of this compound include geometric isomers resulting from the double bond configurations within the octadienyl chain [27] [31]. The E-isomer designation indicates that the highest priority substituents across the 2,6-double bond system adopt opposite spatial orientations according to Cahn-Ingold-Prelog priority rules [27] [31]. The Z-isomer would represent the alternative geometric configuration where priority groups assume the same spatial orientation [27] [31].
| Property | Value |
|---|---|
| IUPAC Name | (E)-2-(3,7-dimethylocta-2,6-dien-1-yl)-5-pentylbenzene-1,3-diol |
| Molecular Formula | C₂₁H₃₂O₂ |
| Molecular Weight | 316.485 g/mol |
| Exact Mass | 316.2402 Da |
| CAS Registry Number | 25654-31-3 |
| Defined Bond Stereocenters | 1 |
| Defined Atom Stereocenters | 0 |
The molecular geometry of (E)-2-(3,7-dimethylocta-2,6-dien-1-yl)-5-pentylbenzene-1,3-diol is characterized by the E-configuration of the 2,6-octadienyl substituent, which significantly influences the compound's three-dimensional conformation and biological activity [17]. The E-designation follows the Entgegen nomenclature system, derived from the German word meaning "opposite," indicating that the highest priority groups on each carbon of the double bond are positioned on opposite sides [27] [31].
Density functional theory calculations have revealed that the geranyl chain portion of the molecule tends to adopt a coiled conformation around the central phenol ring through intramolecular interactions [17]. The alkyl side chains form hydrogen bonds with the para-substituted hydroxyl groups and exhibit carbon-hydrogen to π interactions with the aromatic density of the benzene ring [17]. These weakly polar interactions effectively stabilize specific conformational arrangements by "stapling" the chain ends to the central ring structure [17].
The geometric configuration analysis demonstrates that the compound exists in multiple conformational states, with the coiled conformers showing distinct properties compared to fully extended conformations [17]. Molecular modeling studies indicate that the coiled conformations result in lowered inhibitory action in biological systems relative to extended counterparts, highlighting the importance of geometric configuration in structure-activity relationships [17].
Crystallographic studies have provided detailed insights into the molecular geometry and packing arrangements [15] [16]. The compound crystallizes in the orthorhombic system with space group P2₁2₁2₁, containing one molecule in the asymmetric unit and four molecules in the unit cell [15]. The crystal structure reveals distinct hydrophilic and hydrophobic layers that alternate parallel to specific crystallographic planes [15].
| Geometric Parameter | Value |
|---|---|
| Configuration | E (Entgegen) |
| Space Group | P2₁2₁2₁ |
| Unit Cell Parameters | a = 4.5073 Å, b = 11.4901 Å, c = 36.7494 Å |
| Crystal System | Orthorhombic |
| Molecules per Unit Cell | 4 |
| Asymmetric Unit Contents | 1 molecule |
Nuclear magnetic resonance spectroscopy provides comprehensive structural characterization of (E)-2-(3,7-dimethylocta-2,6-dien-1-yl)-5-pentylbenzene-1,3-diol through detailed analysis of proton and carbon chemical environments [23] [32]. The ¹H nuclear magnetic resonance spectrum exhibits characteristic signals that enable unambiguous assignment of structural features and confirmation of molecular identity [32] [33].
The ¹H nuclear magnetic resonance spectrum recorded at 700 megahertz in deuterated water shows distinct chemical shift patterns corresponding to different proton environments within the molecule [8]. The aromatic proton signals appear in the downfield region, with the phenolic proton H-5 observed as a singlet at approximately 6.29 parts per million [33]. This chemical shift is characteristic of aromatic protons on phenolic systems and confirms the resorcinol-type substitution pattern [33] [32].
The octadienyl chain protons exhibit complex multipicity patterns reflecting the geometric configuration and coupling relationships [32] [33]. The terminal methyl groups of the geranyl chain appear as characteristic signals in the upfield region, with chemical shifts around 1.58 parts per million for the methylene protons adjacent to the double bonds [33]. The pentyl side chain protons show the expected progression of chemical shifts, with the terminal methyl group appearing as a triplet at approximately 0.89 parts per million [32].
¹³C nuclear magnetic resonance spectroscopy at 126 megahertz provides detailed information about the carbon framework and electronic environments [33] [35]. The aromatic carbon signals appear in the range of 110-165 parts per million, with specific assignments based on two-dimensional correlation experiments including heteronuclear single quantum coherence and heteronuclear multiple bond correlation [33] [35]. The quaternary aromatic carbons bearing oxygen substituents show characteristic downfield shifts reflecting the electron-withdrawing effects of the hydroxyl groups [33] [35].
| NMR Parameter | ¹H Chemical Shifts (ppm) | ¹³C Chemical Shifts (ppm) |
|---|---|---|
| Aromatic H-5 | 6.29 (s, 1H) | 111.6 |
| Pentyl CH₃ | 0.89 (t, 3H) | 14.1 |
| Geranyl CH₃ | 1.58 (m, 2H) | 17.8 |
| Aromatic C-2 | - | 163.7 |
| Aromatic C-4 | - | 160.6 |
Mass spectrometric analysis of (E)-2-(3,7-dimethylocta-2,6-dien-1-yl)-5-pentylbenzene-1,3-diol reveals characteristic fragmentation patterns that enable structural confirmation and analytical identification [19] [20] [21]. The molecular ion peak appears at mass-to-charge ratio 316, corresponding to the intact molecular structure with abundant intensity under electron ionization conditions [22] [10].
The fragmentation pathway analysis demonstrates common neutral losses characteristic of the structural framework [21] [22]. The base peak typically appears at mass-to-charge ratio 231, representing a loss of 85 mass units from the molecular ion through elimination of the pentyl side chain [22]. Additional significant fragment ions include peaks at mass-to-charge ratios 193, 233, and 247, each corresponding to specific structural rearrangements and neutral losses [22].
Tandem mass spectrometry studies using collision-induced dissociation have established detailed fragmentation mechanisms [20] [21]. The compound shows abundant singly charged molecular ion species [M + H]⁺ under positive electrospray ionization with mass accuracies less than 5 parts per million [21]. The fragmentation behavior includes common pathways shared among structurally related compounds, enabling classification through chemometric analysis [20].
High-resolution mass spectrometry provides exact mass measurements that confirm molecular composition and enable distinction from isomeric compounds [21] [10]. The accurate mass determination of 316.240230259 daltons supports the molecular formula C₂₁H₃₂O₂ and eliminates alternative compositional possibilities [25] [21].
| Fragment Ion (m/z) | Relative Intensity (%) | Neutral Loss | Structural Assignment |
|---|---|---|---|
| 316 | 34 | - | Molecular ion [M]⁺ |
| 231 | 100 | 85 | [M - C₅H₁₁]⁺ |
| 193 | 70 | 123 | [M - C₈H₁₅]⁺ |
| 247 | 25 | 69 | [M - C₅H₉]⁺ |
| 233 | 15 | 83 | [M - C₆H₁₁]⁺ |
Crystallographic investigations of (E)-2-(3,7-dimethylocta-2,6-dien-1-yl)-5-pentylbenzene-1,3-diol have provided detailed structural information through single-crystal X-ray diffraction analysis [15] [16]. The compound crystallizes in the orthorhombic crystal system with space group P2₁2₁2₁, exhibiting unit cell parameters of a = 4.5073 Å, b = 11.4901 Å, and c = 36.7494 Å [15].
The crystal structure reveals a three-dimensional arrangement characterized by distinct hydrophilic and hydrophobic regions [15] [16]. Hydrogen bonding interactions occur along the a-direction, forming infinite chains through intermolecular hydroxyl group associations [15]. The crystal packing demonstrates alternating hydrophilic and hydrophobic layers parallel to the ab plane, with the largest crystal faces exposing the aliphatic chain portions of the molecule [15].
Conformational analysis through crystallographic methods has identified the preferred molecular geometry within the solid state [15] [17]. The geranyl chain adopts a specific conformation that maximizes intramolecular stabilization through weak polar interactions with the aromatic system [17]. The crystal morphology appears as thin needles with strong preferential orientation, reflecting the anisotropic packing arrangement [15].
Comparative crystallographic studies with cocrystal forms have revealed the influence of intermolecular interactions on crystal habit and dissolution properties [15] [16]. Surface analysis using computational methods has identified correlations between crystal surface properties and dissolution behavior, with electrostatic charge differences and water interaction propensities showing strong predictive relationships [15].
The conformational flexibility of the molecule has been investigated through temperature-dependent crystallographic studies and computational modeling [17]. The results indicate that while the solid-state conformation is stabilized by crystal packing forces, the molecule retains significant conformational freedom in solution, enabling multiple energetically accessible conformations [17].
| Crystallographic Parameter | Value |
|---|---|
| Crystal System | Orthorhombic |
| Space Group | P2₁2₁2₁ |
| Unit Cell a | 4.5073(1) Å |
| Unit Cell b | 11.4901(1) Å |
| Unit Cell c | 36.7494(3) Å |
| Unit Cell Volume | 1903.23(5) ų |
| Temperature | 95 K |
| Crystal Habit | Thin needles |
The total synthesis of (E)-2-(3,7-dimethylocta-2,6-dien-1-yl)-5-pentylbenzene-1,3-diol represents a significant challenge in organic synthesis due to the complex substitution pattern and the requirement for regioselective formation of the desired isomer [1] [2]. The molecule contains a 1,3-dihydroxybenzene core substituted with a pentyl group at position 5 and a 3,7-dimethylocta-2,6-dienyl chain at position 2, adopting an E configuration at the C2-C3 double bond [3] [2].
The Friedel-Crafts alkylation reaction has been extensively investigated as a potential route for synthesizing substituted benzene-1,3-diol derivatives [4] [5] [6]. This electrophilic aromatic substitution reaction involves the treatment of an aromatic compound with an alkyl chloride in the presence of aluminum chloride to generate a carbocation electrophile [5] [6]. The mechanism proceeds through three distinct steps: initial carbocation formation, nucleophilic attack by the aromatic ring, and final proton loss to restore aromaticity [4] [7].
The reaction employs various Lewis acid catalysts including aluminum chloride, boron trifluoride, antimony pentachloride, and aluminum bromide [4] [8]. The choice of catalyst depends on the specific substrate and desired reaction conditions, with aluminum chloride being the most commonly employed due to its effectiveness and commercial availability [5] [6].
Limitations and Challenges
Despite its utility, the Friedel-Crafts alkylation approach faces several significant limitations when applied to (E)-2-(3,7-dimethylocta-2,6-dien-1-yl)-5-pentylbenzene-1,3-diol synthesis [4] [5] [6]:
Polyalkylation Issues: Once the first alkyl group is introduced, the benzene ring becomes more reactive than the original substrate, leading to multiple alkylation products [4] [7] [5]. This occurs because alkyl groups are weakly activating and make the benzene ring more nucleophilic [7] [8].
Carbocation Rearrangements: When attempting to add carbon chains greater than two carbons, carbocation rearrangements can occur through hydride shifts and methyl shifts [4] [8]. This results in the formation of branched rather than linear alkyl chains [8].
Substrate Limitations: Friedel-Crafts reactions do not succeed on aromatic rings substituted with strongly electron-withdrawing groups or basic amino groups that can be protonated [5] [6]. The presence of hydroxyl groups in the target molecule may complicate the reaction conditions.
Synthetic Applications
Research has demonstrated that Friedel-Crafts alkylation can be successfully applied to synthesize related phenolic compounds when appropriate precautions are taken [9] [10]. The synthesis of cannabigerol has been achieved through the reaction of geraniol with olivetol using p-toluenesulfonic acid as a catalyst, yielding the desired product in 39.9% yield [9]. This reaction was conducted in chloroform at room temperature for 12 hours in the dark, demonstrating the feasibility of acid-catalyzed alkylation approaches [9].
| Catalyst | Temperature Range | Typical Yield | Selectivity |
|---|---|---|---|
| AlCl₃ | 0-100°C | 40-70% | Moderate |
| FeCl₃ | 20-80°C | 35-65% | Good |
| BF₃ | -20-60°C | 45-75% | Excellent |
| SbCl₅ | 0-80°C | 50-80% | Good |
The Sonogashira coupling reaction represents a powerful cross-coupling methodology for forming carbon-carbon bonds between aryl or vinyl halides and terminal alkynes [11] [12]. This palladium-catalyzed reaction has found extensive application in the synthesis of substituted aromatic compounds, including complex phenolic derivatives [13] [11] [12].
Mechanistic Framework
The Sonogashira reaction operates through a well-established mechanism involving both palladium and copper catalytic cycles [11] [14]. The palladium cycle begins with oxidative addition of the aryl halide to a palladium(0) complex, followed by transmetalation with the alkynyl-copper species and final reductive elimination to form the desired product [11] [12].
The reaction typically employs palladium catalysts such as tetrakis(triphenylphosphine)palladium(0) or bis(triphenylphosphine)palladium(II) chloride, along with copper(I) iodide as a co-catalyst [11] [12]. The copper component serves to activate the terminal alkyne through formation of an alkynyl-copper intermediate, which then undergoes transmetalation with the palladium complex [11] [14].
Substrate Scope and Limitations
The Sonogashira coupling demonstrates broad substrate tolerance, accommodating various aryl halides and terminal alkynes [15] [11] [12]. However, several limitations must be considered:
Halide Reactivity: The reaction rate follows the order ArI > ArBr > ArCl, with aryl iodides being the most reactive substrates [16]. Activation energies have been determined as: ArI (48-62 kJ/mol), ArBr (54-82 kJ/mol), and ArCl (95-144 kJ/mol) [16].
Electronic Effects: Electron-deficient aryl halides generally react more readily than electron-rich substrates due to facilitated oxidative addition [16] [17].
Stereoselectivity: The reaction typically produces trans-alkenes when vinylhalides are employed, providing good stereochemical control [15] [11].
Applications to Phenolic Compounds
Recent research has explored the application of Sonogashira coupling to synthesize phenolic derivatives relevant to cannabinoid chemistry [13] [18] [19]. The reaction has been successfully employed to install alkynyl substituents on phenolic aromatic systems, providing access to key intermediates for further synthetic elaboration [18] [19].
One-pot desilylation-Sonogashira coupling reactions have been developed, allowing for the direct coupling of protected alkynes with aryl halides [13]. This methodology has achieved yields of 60-82% for symmetric diarylacetylenes, demonstrating the potential for efficient synthetic routes [13].
| Substrate Type | Typical Conditions | Yield Range | Selectivity |
|---|---|---|---|
| Aryl Iodides | RT, 2-6 h | 70-95% | Excellent |
| Aryl Bromides | 50-80°C, 6-12 h | 60-85% | Good |
| Aryl Chlorides | 80-120°C, 12-24 h | 40-70% | Moderate |
| Vinyl Halides | RT-60°C, 4-8 h | 65-90% | Excellent |
Semi-synthetic approaches to (E)-2-(3,7-dimethylocta-2,6-dien-1-yl)-5-pentylbenzene-1,3-diol synthesis involve the modification of readily available phenolic precursors through selective functional group transformations [20] [10]. These methodologies often provide more efficient routes to complex substituted phenols compared to de novo synthesis approaches.
Structural Modification Strategies
Alumina-promoted regioselective aromatic allylation has emerged as a particularly effective method for the semi-synthetic preparation of cannabigerol and related compounds [10]. This approach enables the direct coupling of 5-alkyl-resorcinols with geraniol or related terpene alcohols under mild conditions, providing access to the desired products in a single synthetic step [10].
Enzymatic and Catalytic Transformations
Recent advances in enzymatic synthesis have provided new opportunities for the semi-synthetic preparation of complex phenolic compounds [20] [22]. Enzymatic approaches offer several advantages including high selectivity, mild reaction conditions, and environmental compatibility [20].
The biosynthesis of cannabigerol involves the enzyme olivetol synthase, which catalyzes the decarboxylation and cyclization of olivetolic acid to produce olivetol [22]. This enzymatic transformation has been replicated in laboratory settings, providing a bio-inspired route to key synthetic intermediates [22].
Functional Group Interconversions
Semi-synthetic methodologies often rely on selective functional group transformations to achieve the desired substitution pattern [20] [23]. Common transformations include:
Hydroxylation Reactions: Introduction of hydroxyl groups through oxidative processes or substitution reactions [23] [24].
Alkylation Reactions: Selective alkylation of phenolic hydroxyl groups or aromatic positions [25] [26].
Protecting Group Strategies: Temporary protection of reactive functional groups to enable selective transformations [20] [27].
The synthesis of (E)-2-(3,7-dimethylocta-2,6-dien-1-yl)-5-pentylbenzene-1,3-diol requires precise control of stereochemistry, particularly at the C2-C3 double bond of the side chain [28] [29] [30]. The E configuration is essential for biological activity and must be maintained throughout the synthetic sequence.
Asymmetric Synthesis Approaches
Asymmetric synthesis methodologies have been developed to access enantiomerically pure phenolic compounds with high stereochemical control [28] [29] [30]. These approaches typically employ chiral catalysts or auxiliaries to induce stereoselectivity in key bond-forming reactions.
Palladium-catalyzed asymmetric intramolecular Friedel-Crafts allylic alkylation has been successfully applied to the synthesis of chiral phenolic compounds [29] [30]. This methodology achieves excellent enantioselectivity (up to 94% ee) in the formation of substituted phenols, demonstrating the potential for stereocontrolled synthesis [29] [30].
Stereochemical Relay Strategies
Programmed serial stereochemical relay represents an advanced approach to controlling multiple stereocenters in complex molecules [31]. This strategy involves the sequential transfer of stereochemical information from one stereogenic element to another, enabling the construction of molecules with defined three-dimensional architecture [31].
The approach has been successfully applied to the synthesis of biaryl compounds and related phenolic structures, providing access to products with controlled axial chirality [31] [32]. The methodology relies on the precise positioning of stereochemical directing elements to achieve the desired stereochemical outcome [31].
Catalytic Asymmetric Functionalization
Recent developments in catalytic asymmetric functionalization have provided new tools for the stereocontrolled synthesis of benzene derivatives [28] [33] [34]. Organocatalytic approaches, particularly those employing bifunctional catalysts, have shown exceptional promise for achieving high levels of enantiocontrol [28] [33].
The asymmetric oxidative coupling of phenols has been achieved using chiral vanadium complexes, providing access to enantiomerically enriched biaryl compounds [34]. This methodology demonstrates the potential for stereocontrolled synthesis of complex phenolic structures [34].
| Method | Catalyst System | Enantioselectivity | Yield Range |
|---|---|---|---|
| Pd-catalyzed alkylation | Chiral phosphine ligands | 85-94% ee | 70-90% |
| Organocatalytic coupling | Bifunctional thiourea | 90-99% ee | 65-85% |
| Vanadium-catalyzed oxidation | Chiral Schiff base | 80-95% ee | 60-80% |
| Rhodium-catalyzed arylation | Chiral diphosphine | 88-96% ee | 75-92% |